methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine
Description
Properties
IUPAC Name |
N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9(12-2)10-3-5-11(6-4-10)15-8-13-7-14-15/h3-9,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZAEAUQHSOIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine hinges on two primary structural components:
- 1,2,4-Triazole-substituted phenyl ring : Synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Methylated ethylamine side chain : Introduced through reductive amination or alkylation of a ketone intermediate.
Key intermediates include:
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde : For subsequent reductive amination.
- 1-(4-Bromophenyl)-2-(methylamino)ethane : For Ullmann-type coupling with triazole.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Route
Synthesis of 4-Ethynylbenzaldehyde
The CuAAC approach begins with the preparation of 4-ethynylbenzaldehyde via Sonogashira coupling of 4-iodobenzaldehyde with trimethylsilylacetylene, followed by desilylation (yield: 78–85%).
Triazole Ring Formation
Reaction of 4-ethynylbenzaldehyde with 1H-1,2,4-triazole-1-azide under CuSO₄/sodium ascorbate catalysis produces 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (Yield: 65–72%).
Table 1: CuAAC Reaction Optimization
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄ + Sodium Ascorbate | DMF/H₂O | 25 | 65 |
| CuI + DIPEA | THF | 60 | 72 |
| Cu Nanoparticles | MeOH | 50 | 68 |
N1-Alkylation of 1H-1,2,4-Triazole
Direct Alkylation Method
Reacting 1H-1,2,4-triazole with 1-(4-bromophenyl)-2-chloroethane in DMF using K₂CO₃ as base (80°C, 12 hr) yields 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl chloride (Yield: 47–52%). Subsequent displacement with methylamine in ethanol (60°C, 8 hr) affords the final product (Yield: 63%).
Comparative Analysis of Methodologies
Table 2: Method Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| CuAAC + Reductive Amination | 58–61 | ≥95 | High | Moderate |
| Direct N1-Alkylation | 30–35 | 85–90 | Limited | Low |
| Two-Step Amination | 48–54 | ≥90 | Moderate | High |
The CuAAC route offers superior regioselectivity and scalability, while the two-step amination method provides higher intermediate stability.
Mechanistic Insights and Side Reactions
Triazole Ring Formation
CuAAC proceeds via a stepwise mechanism:
Industrial-Scale Optimization Strategies
Catalytic System Improvements
Analytical Characterization
Critical quality control parameters include:
- HPLC Purity : ≥98% (C18 column, 0.1% TFA/ACN gradient).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, triazole-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.52 (d, J=8.4 Hz, 2H, Ar-H), 3.72 (q, J=6.8 Hz, 1H, CH), 2.45 (s, 3H, NCH₃), 1.52 (d, J=6.8 Hz, 3H, CH₃).
Chemical Reactions Analysis
Synthetic Routes
The synthesis of methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine involves multiple steps, typically starting with the formation of the 1H-1,2,4-triazole core. Key reactions include:
Triazole Ring Formation
-
Click Chemistry :
The 1H-1,2,4-triazole ring can be synthesized via 1,3-dipolar cycloaddition between an azide and an alkyne. For example, azide precursors react with alkynes in the presence of copper catalysts (e.g., CuI) to form the triazole scaffold . -
Alternative Methods :
Triazoles may also be formed through cyclization reactions involving hydrazine derivatives and carbon disulfide, though this is less common for 1H-1,2,4-triazoles.
Aryl Group Attachment
-
Suzuki–Miyaura Cross-Coupling :
Aryl groups (e.g., phenyl) can be introduced via palladium-catalyzed cross-coupling reactions. For instance, triazole derivatives with bromide or boronate substituents undergo coupling with arylboronic acids to form aryl-substituted triazoles .
Amine Group Formation
-
Reductive Amination :
The ethylamine group can be synthesized by reductive amination of an aldehyde or ketone with an amine. For example, a triazole-containing aldehyde reacts with methylamine in the presence of a reducing agent (e.g., NaBH4) to form the amine .
Reaction Conditions and Mechanisms
Oxidation/Reduction
-
Triazole Ring Stability :
The 1H-1,2,4-triazole core is generally resistant to oxidation but can undergo reduction under catalytic hydrogenation (e.g., H2/Pd-C) to form dihydrotriazoles .
Substitution Reactions
-
Aryl Substitution :
The phenyl group attached to the triazole may participate in electrophilic aromatic substitution (e.g., nitration, bromination) depending on substituent effects . -
Ammonium Salt Formation :
The ethylamine group can react with acids (e.g., HCl) to form stable ammonium salts, altering solubility and reactivity .
Antiviral Activity
Derivatives of 1H-1,2,4-triazoles, such as N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine, have shown potent activity as HIV-1 reverse transcriptase inhibitors (EC50 = 0.24 nM for wild-type virus) . Structural modifications (e.g., naphthalene substituents) enhance activity by improving binding to enzyme targets .
Material Science
Triazole-based compounds are explored in nonlinear optical materials due to their electron-deficient heterocyclic rings, which enable applications in photonic devices .
Research Findings and Trends
-
Structure-Activity Relationships :
Substituents on the triazole ring (e.g., electron-donating/withdrawing groups) significantly influence biological activity. For example, polar groups at the triazole-substituted phenyl ring enhance carbonic anhydrase-II inhibition . -
Synthetic Optimization :
Microwave-assisted reactions and green chemistry principles (e.g., aqueous Suzuki couplings) are increasingly used to improve yields and reduce environmental impact .
Scientific Research Applications
Antimicrobial Activity
Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine has been studied for its antimicrobial properties. Triazole derivatives are recognized for their effectiveness against various pathogens. For instance, research indicates that triazole compounds can inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis or metabolic pathways.
Case Study:
A study demonstrated that certain triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved the inhibition of specific enzymes critical for bacterial cell wall synthesis. This highlights the potential of this compound in developing new antimicrobial agents .
Fungicides
The compound's structural features suggest potential use as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. This compound could be developed into formulations aimed at protecting crops from fungal pathogens.
Data Table: Efficacy of Triazoles as Fungicides
| Compound Name | Target Pathogen | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| This compound | Fusarium graminearum | 85 | 200 |
| Other Triazole Derivative | Botrytis cinerea | 90 | 150 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring through cyclization reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.
Synthesis Overview:
- Starting Materials: Appropriate phenyl and triazole derivatives.
- Reagents: Use of catalysts to facilitate cyclization.
- Characterization Methods: NMR and IR spectroscopy to confirm structure.
Potential Therapeutic Applications
Research indicates that compounds containing triazole moieties may possess anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation makes this compound a candidate for further investigation in cancer therapy.
Case Study:
A study explored the effects of various triazole derivatives on cancer cell lines, reporting that some compounds significantly reduced cell viability through apoptosis induction. This suggests a promising avenue for the development of novel anticancer agents based on this compound .
Mechanism of Action
The mechanism by which methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The triazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone: A precursor in the synthesis of methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine.
1H-1,2,4-triazole: The core structure present in the compound, which is also found in various other biologically active molecules.
Uniqueness
This compound is unique due to its specific combination of a triazole ring and a phenyl group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine is a compound that incorporates a triazole moiety, which has been associated with various biological activities. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a triazole ring and an ethylamine group. Its molecular formula is with a molecular weight of approximately 246.32 g/mol .
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been evaluated for their efficacy against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| T4 | Mycobacterium tuberculosis | ≤ 21.25 μM |
| T6 | Staphylococcus aureus | 15 μM |
| T11 | Escherichia coli | 10 μM |
These findings suggest that this compound may also possess similar antimicrobial properties due to its structural similarities with other active triazole derivatives .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied. For example, a recent study highlighted the cytotoxic effects of various triazole derivatives on human cancer cell lines:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| T2 | HeLa (Cervical Cancer) | 5.8 |
| T5 | MCF-7 (Breast Cancer) | 3.2 |
| T9 | A549 (Lung Cancer) | 7.5 |
These results indicate that this compound may similarly exhibit cytotoxic effects against cancer cells through mechanisms involving apoptosis and cell cycle arrest .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Notably, triazole derivatives have shown affinity for:
- DprE1 : An enzyme critical in the cell wall synthesis of Mycobacterium tuberculosis.
- Sirtuin 2 : An enzyme involved in cellular aging and metabolism.
In silico studies suggest that the compound may inhibit these targets, leading to its observed biological activities .
Study on Antitubercular Activity
A study conducted on a series of hybrid compounds including triazole derivatives demonstrated promising antitubercular activity. The hybrid compounds were screened against the H37Rv strain of Mycobacterium tuberculosis using the MABA assay. The results indicated that several derivatives exhibited MIC values comparable to established antitubercular agents.
Cytotoxicity Assessment
In another study assessing cytotoxicity using the MTT assay on Vero cells, it was found that certain derivatives had IC50 values exceeding 375 μM, indicating low cytotoxicity and a favorable safety profile .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, analogous to methods used for structurally similar triazole derivatives. For example, 1H-1,2,4-triazole reacts with halogenated intermediates (e.g., 4-(chloromethyl)benzylamine derivatives) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . Key variables include:
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions.
- Solvent : DMSO offers higher solubility for triazole derivatives compared to DMF .
- Purification : Recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating high-purity products .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine proton environments (δ ~2.5–3.5 ppm for methylene groups adjacent to amines) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with triazole cleavage .
- X-ray Crystallography : Resolve tautomeric preferences (e.g., triazole ring planarity, dihedral angles with phenyl groups) observed in related compounds .
Q. What are the primary biological screening assays for this compound, and how should controls be designed?
- Methodological Answer : Prioritize assays based on triazole pharmacology:
- Antimicrobial Activity : Follow protocols for similar triazole derivatives, using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls like ciprofloxacin .
- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) due to triazole-metal coordination potential. Use fluorometric assays with ketoconazole as a control .
Advanced Research Questions
Q. How do electronic and steric effects of the triazole ring influence the compound’s reactivity in substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and predict reactive sites. Compare with experimental
- Electrophilic Substitution : Triazole N1-position is more reactive due to lone-pair availability, as seen in analogous 1,2,4-triazol-5-amine derivatives .
- Steric Hindrance : The ethylamine side chain may reduce accessibility to bulky electrophiles. Use kinetic studies (e.g., Hammett plots) to quantify substituent effects .
Q. What strategies resolve contradictions in reported biological activity data for triazole-containing amines?
- Methodological Answer : Address variability via:
- Purity Verification : Ensure ≥95% purity (HPLC, UV-Vis) to exclude confounding by synthetic byproducts .
- Assay Replication : Cross-validate results in multiple cell lines (e.g., HEK293, HepG2) and animal models.
- SAR Studies : Systematically modify substituents (e.g., fluorobenzyl vs. phenyl) to isolate structure-activity relationships, as demonstrated in 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target Selection : Prioritize receptors with triazole-binding motifs (e.g., fungal CYP51 for antifungal activity).
- Binding Affinity : Compare docking scores with known inhibitors (e.g., fluconazole) .
- Solvent Effects : Include explicit water molecules to model hydrogen-bonding interactions with the triazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
